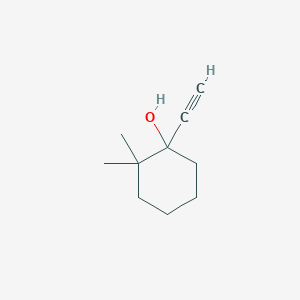

1-Ethynyl-2,2-dimethylcyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-ethynyl-2,2-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-4-10(11)8-6-5-7-9(10,2)3/h1,11H,5-8H2,2-3H3 |

InChI Key |

SCLXPEZUBRTHMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1(C#C)O)C |

Origin of Product |

United States |

Stereochemical Considerations in 1 Ethynyl 2,2 Dimethylcyclohexan 1 Ol Chemistry

Conformational Analysis of the 2,2-Dimethylcyclohexan-1-ol Scaffold

The spatial arrangement of atoms in the 1-Ethynyl-2,2-dimethylcyclohexan-1-ol molecule is dictated by the conformational preferences of its substituted cyclohexane (B81311) ring. These preferences are a balance of steric and electronic effects imposed by the substituents.

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equilibrium between these two chair conformers typically favors the conformer where the substituent is in the less sterically hindered equatorial position. sapub.org This preference is quantified by the conformational free energy difference, known as the A-value. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position, primarily from 1,3-diaxial interactions. sapub.orgmasterorganicchemistry.com

For the 2,2-dimethylcyclohexan-1-ol scaffold, the analysis is more complex. The gem-dimethyl group at the C2 position means that in any chair conformation, one methyl group must be axial and the other equatorial. This arrangement is inherent to the structure and introduces significant steric interactions regardless of the conformation. The presence of a gem-dimethyl group can restrict the conformational flexibility of the ring, a phenomenon known as the Thorpe-Ingold effect. nih.gov

The conformational equilibrium of this compound is determined by the interplay of the substituents at the C1 and C2 positions.

The gem-dimethyl group at C2 introduces substantial steric bulk. One of the methyl groups occupies an axial position, leading to 1,3-diaxial interactions with the axial hydrogen at C4 and C6. This fixed steric presence heavily influences the orientation of adjacent substituents. nih.gov

The ethynyl (B1212043) group (-C≡CH) at C1, despite containing two carbon atoms, has a surprisingly small steric footprint. Its linear geometry minimizes its spatial interference. youtube.com Consequently, its A-value is quite low, reported as approximately 0.41 kcal/mol. vaia.com This suggests a much weaker preference for the equatorial position compared to a methyl group (A-value ≈ 1.74 kcal/mol). wikipedia.org

The hydroxyl group (-OH) at C1 has a moderate A-value, indicating a preference for the equatorial position.

In this compound, the C1 carbon is tertiary and bears both the hydroxyl and ethynyl groups. The conformational preference will seek to minimize the steric interactions between these C1 substituents and the adjacent gem-dimethyl groups at C2. Given the small steric demand of the linear ethynyl group, the conformation will likely be dictated by the need to place the bulkier groups in positions that minimize gauche and diaxial interactions. The most stable conformer would orient the larger of the C1 substituents (arguably the hydroxyl group in terms of non-bonded interactions, though the ethynyl group is longer) to minimize repulsion with the axial methyl group at C2.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | ~1.74 | wikipedia.org |

| -OH (Hydroxyl) | ~0.87 | masterorganicchemistry.com |

| -C≡CH (Ethynyl) | ~0.41 | vaia.com |

Chirality and Stereoisomerism in this compound

The C1 carbon atom of this compound is a stereocenter, as it is bonded to four different groups: a hydroxyl group, an ethynyl group, the C2 of the ring, and the C6 of the ring. Consequently, the molecule is chiral and exists as a pair of enantiomers.

The primary route to this molecule is the nucleophilic addition of an acetylide anion to the prochiral ketone, 2,2-dimethylcyclohexanone. libretexts.org Achieving an enantiopure product requires an asymmetric synthesis strategy where one enantiomer is formed preferentially. Several catalytic methods are effective for the enantioselective alkynylation of ketones to produce chiral tertiary propargylic alcohols. organic-chemistry.orgnih.gov

Common strategies involve the use of a chiral catalyst that complexes with either the ketone or the nucleophile, creating a chiral environment that directs the attack to one face of the carbonyl group. libretexts.orgbohrium.com

Zinc-based Catalysts: One widely used method employs a zinc salt, such as Zn(OTf)₂, in combination with a chiral ligand like (+)-N-methylephedrine (NME). organic-chemistry.org This system generates a chiral zinc-acetylide complex that adds to the ketone with high enantioselectivity.

Lithium-based Catalysts: Chiral lithium binaphtholate catalysts can be used to mediate the asymmetric addition of lithium acetylides to carbonyl compounds. organic-chemistry.orgresearchgate.net Slow addition of the ketone to the pre-formed chiral acetylide complex often improves the enantiomeric excess of the product. researchgate.net

Copper-based Catalysts: Copper-hydride catalysts paired with chiral phosphine (B1218219) ligands (e.g., DuPHOS) can facilitate the asymmetric addition of olefin-derived nucleophiles to ketones, a strategy adaptable to alkynes. nih.gov

| Catalyst System | Type of Nucleophile | Key Features | Reference |

|---|---|---|---|

| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal Alkyne | Forms chiral zinc-acetylide; tolerant of air and moisture. | organic-chemistry.org |

| Chiral Lithium Binaphtholate | Lithium Acetylide | Effective for a diverse range of ketones; slow addition improves enantioselectivity. | organic-chemistry.orgresearchgate.net |

| In(III) / BINOL | Terminal Alkyne | Bifunctional catalyst activates both alkyne and carbonyl. | organic-chemistry.org |

Once synthesized, the chiral center at C1 in this compound can influence the stereochemical outcome of subsequent reactions, a process known as substrate-directed control. nih.gov If a new stereocenter is created, the reaction will likely produce diastereomers in unequal amounts. youtube.com

The sterically bulky 2,2-dimethylcyclohexyl group provides a highly defined three-dimensional environment. In a preferred conformation, one face of the reactive ethynyl group will be significantly more shielded than the other. Any attack by a reagent on the alkyne (e.g., in hydrogenation, hydration, or cycloaddition reactions) would preferentially occur from the less hindered face. This steric bias would lead to the formation of one diastereomer in excess. The degree of diastereoselectivity would depend on the size of the incoming reagent and the precise conformation of the substrate, which dictates the level of steric hindrance. youtube.com For example, in a substrate-directed aziridination or epoxidation reaction, the hydroxyl group could coordinate to the catalyst and direct the reagent to the same face of the molecule, further enhancing stereochemical control. nih.gov

Advanced Spectroscopic Characterization of 1 Ethynyl 2,2 Dimethylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 1-Ethynyl-2,2-dimethylcyclohexan-1-ol. The spectrum would be expected to show signals corresponding to the ethynyl (B1212043) proton, the hydroxyl proton, the protons of the cyclohexane (B81311) ring, and the two methyl groups.

Key expected features would include:

A distinct singlet for the acetylenic proton (-C≡C-H ).

Singlets for the two methyl groups at the C2 position, which may be chemically equivalent or non-equivalent depending on the conformational dynamics of the ring.

A complex series of multiplets for the methylene (B1212753) protons of the cyclohexane ring. The proximity of the gem-dimethyl group would likely lead to complex splitting patterns due to restricted rotation and diastereotopicity.

A signal for the hydroxyl (-OH) proton, the chemical shift of which would be concentration and solvent dependent.

Analysis of coupling constants (J-values) between adjacent protons would help to establish the connectivity and dihedral angles between protons on the cyclohexane ring, thus defining its conformation.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, a ¹³C NMR spectrum would display distinct signals for each unique carbon atom.

Expected signals would correspond to:

The two acetylenic carbons (-C ≡C -H).

The quaternary carbon bearing the hydroxyl and ethynyl groups (C -OH).

The quaternary carbon with the two methyl groups (C (CH₃)₂).

The carbons of the two methyl groups.

The four methylene carbons of the cyclohexane ring.

The chemical shifts of these carbons provide insight into their electronic environment. For instance, the sp-hybridized carbons of the ethynyl group would appear in a characteristic downfield region.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would connect protons that are coupled to each other, confirming the sequence of protons within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the cyclohexane ring's CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly powerful for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, HMBC would show correlations from the methyl protons to the quaternary C2 carbon and the neighboring C1 and C3 carbons, confirming the placement of the gem-dimethyl group.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₀H₁₆O). This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information.

For this compound, characteristic fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): A common fragmentation for compounds with gem-dimethyl groups.

Loss of water (-H₂O): A typical fragmentation for alcohols, leading to the formation of a stable carbocation.

Cleavage of the ethynyl group (-C₂H).

Ring-opening fragmentations: The cyclohexane ring could undergo various cleavages, leading to a series of smaller fragment ions.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, providing corroborating evidence for the structure elucidated by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation by vibrating bonds, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques differ: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. This often results in vibrations that are strong in one technique being weak or absent in the other.

For this compound, the key functional groups are the hydroxyl (-OH) group, the terminal alkyne (C≡C-H) group, and the saturated cyclohexyl ring with gem-dimethyl substitution. The expected vibrational modes for these groups are summarized below.

Key Functional Group Vibrations:

Hydroxyl (-OH) Group: A prominent and broad absorption band is expected in the IR spectrum between 3600 and 3200 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding. In the Raman spectrum, this vibration is typically weak. The C-O stretching vibration is expected in the fingerprint region, likely between 1150 and 1050 cm⁻¹.

Terminal Alkyne (C≡C-H) Group: The terminal alkyne gives rise to two very characteristic vibrations. The ≡C-H stretching vibration appears as a sharp, strong band in the IR spectrum, typically around 3300 cm⁻¹. This peak is usually well-defined and can sometimes be distinguished from the broader O-H band. The C≡C stretching vibration is expected in the range of 2140-2100 cm⁻¹. This vibration is often weak in the IR spectrum but produces a strong, sharp signal in the Raman spectrum due to the high polarizability of the triple bond.

Alkyl (C-H) Groups: The sp³ C-H stretching vibrations of the cyclohexyl ring and the methyl groups are expected to appear in the 3000-2850 cm⁻¹ region of both IR and Raman spectra. The asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups fall within this range. C-H bending vibrations (scissoring, rocking, and wagging) will be present in the fingerprint region (1470-1365 cm⁻¹). The gem-dimethyl group may show a characteristic doublet in the C-H bending region.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Hydroxyl | O-H Stretch | 3600 - 3200 | Strong, Broad | Weak |

| Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Alkyne | C≡C Stretch | 2140 - 2100 | Weak to Medium | Strong |

| Alkyl | sp³ C-H Stretch | 3000 - 2850 | Strong | Strong |

| Alkyl | C-H Bend | 1470 - 1365 | Medium | Medium |

| Alcohol | C-O Stretch | 1150 - 1050 | Medium | Weak |

Electronic Spectroscopy (UV/Vis) and Chiroptical Methods

Electronic Spectroscopy (UV/Vis):

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the hydroxyl and the ethynyl groups. The saturated cyclohexane ring does not absorb significantly in the standard UV/Vis range (200-800 nm).

The primary electronic transitions expected for this molecule are associated with the alkyne and hydroxyl functionalities.

n → σ* Transitions: The oxygen atom of the hydroxyl group has non-bonding electrons (n) that can be excited to a sigma anti-bonding orbital (σ*). These transitions typically occur in the far-UV region, below 200 nm, and require high energy.

π → π* Transitions: The carbon-carbon triple bond of the ethynyl group contains π electrons that can be excited to a pi anti-bonding orbital (π*). For a simple, non-conjugated alkyne, this transition also occurs in the far-UV region, typically around 170 nm.

Consequently, this compound is not expected to show significant absorption in the near-UV or visible regions of the spectrum. Its UV cutoff would be below 200 nm.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| -OH | n → σ | < 200 |

| -C≡C- | π → π | ~170 |

Chiroptical Methods:

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a molecule.

A molecule must be chiral (i.e., non-superimposable on its mirror image and lacking a plane of symmetry) to be optically active and thus exhibit a signal in CD or ORD spectroscopy. This compound possesses a plane of symmetry that passes through the hydroxyl and ethynyl groups, bisecting the gem-dimethyl groups. Therefore, the molecule is achiral.

As an achiral compound, this compound will not exhibit optical activity. It will not rotate the plane of polarized light, and its CD spectrum will be silent (zero signal). Therefore, chiroptical methods are not applicable for the stereochemical analysis of this specific compound.

Computational Chemistry Approaches to 1 Ethynyl 2,2 Dimethylcyclohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Ethynyl-2,2-dimethylcyclohexan-1-ol. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on substituted cyclohexanols focus on determining the most stable (ground state) conformations and the energies of transition states between them. For this compound, the primary conformational isomers involve the axial or equatorial orientation of the hydroxyl and ethynyl (B1212043) groups on the cyclohexane (B81311) chair.

The presence of the bulky gem-dimethyl group at the C2 position significantly influences the conformational preference. This group restricts the flexibility of the ring and introduces steric hindrance, which plays a crucial role in determining the lowest energy conformation. DFT calculations would typically predict that the chair conformation is the most stable. Furthermore, due to steric interactions, it is expected that the larger ethynyl group would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The hydroxyl group, being smaller, might be found in either the axial or equatorial position, with the relative energies of these conformations being determined through DFT calculations.

Transition states for the ring flip of the cyclohexane moiety can also be located and their energies calculated using DFT. This provides information on the energy barrier for conformational interconversion. The presence of the gem-dimethyl group is expected to increase this barrier compared to unsubstituted cyclohexane.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | OH Group Position | Ethynyl Group Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 (Reference) |

| 2 | Axial | Equatorial | 1.5 - 2.5 |

| 3 | Equatorial | Axial | > 5.0 |

| 4 | Axial | Axial | > 6.0 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual values would require specific DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.govaimspress.com

For this compound, the HOMO is likely to be localized on the electron-rich ethynyl group (π-system) and the oxygen atom of the hydroxyl group (lone pairs). The LUMO is expected to be an anti-bonding orbital, possibly the π* orbital of the ethynyl group. An analysis of the MOs can predict sites susceptible to electrophilic or nucleophilic attack. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would further highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Contribution |

| HOMO | -9.0 to -10.0 | Ethynyl π, Oxygen lone pair |

| LUMO | 1.0 to 2.0 | Ethynyl π* |

| HOMO-LUMO Gap | 10.0 to 12.0 |

Note: These are estimated energy ranges. Precise values are dependent on the level of theory and basis set used in the quantum chemical calculation. nih.gov

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) offer a computationally less expensive way to explore the conformational landscape and dynamics of larger molecules over time.

Molecular mechanics force fields can be used to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for a thorough exploration of the conformational energy landscape of this compound. By systematically rotating bonds and performing energy minimizations, a large number of possible conformations can be generated and their relative stabilities assessed.

Computational methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational frequencies for different conformers can help in assigning the peaks observed in experimental spectra. For instance, the O-H and C≡C stretching frequencies would be characteristic features. Similarly, predicting ¹H and ¹³C NMR chemical shifts for different conformers and comparing them to experimental spectra can provide strong evidence for the predominant conformation in solution.

Table 3: Illustrative Predicted Vibrational Frequencies for the Most Stable Conformer of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | ~3600 (free), ~3400 (H-bonded) |

| C≡C stretch | ~2100 |

| C-H (alkynyl) stretch | ~3300 |

| C-O stretch | ~1100 |

Note: These are typical frequency ranges and would be refined by specific calculations.

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating the associated energy barriers. smu.eduresearchgate.netrsc.org For this compound, computational studies could investigate reactions involving the hydroxyl and ethynyl functional groups.

For example, the mechanism of an acid-catalyzed dehydration, an esterification reaction at the hydroxyl group, or an addition reaction to the ethynyl triple bond could be modeled. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides insights into the feasibility of a reaction (thermodynamics) and its rate (kinetics). Such studies can also explain the stereochemical outcome of reactions by comparing the activation energies of different stereoisomeric pathways. For instance, the role of the bulky gem-dimethyl group in directing the approach of a reagent to the reactive centers could be quantitatively assessed.

Despite a comprehensive search for scholarly articles and computational chemistry studies, no specific research focused on "this compound" could be located. The search yielded information on structurally related compounds, but no dedicated computational investigations into the catalytic pathways, transition state geometries, or the rationalization of selectivities for the target molecule were found.

Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the user's specific outline and content requirements. Generating such an article would necessitate fabricating data and research findings, which is contrary to the core principles of providing factual and reliable information.

Advanced Synthetic Applications and Derivatives of 1 Ethynyl 2,2 Dimethylcyclohexan 1 Ol

Synthesis of Complex Polycyclic Systems

The rigid framework and multiple functionalities of 1-ethynyl-2,2-dimethylcyclohexan-1-ol make it an attractive starting point for the synthesis of intricate polycyclic and bridged ring systems, which are core structures in many natural products and pharmaceuticals.

Cyclohexannulation Procedures with Dienamine Intermediates

Organocatalytic dienamine activation is a powerful strategy for the functionalization of α,β-unsaturated aldehydes at the γ-position. nih.govresearchgate.net This methodology allows for a polarity reversal (umpolung) of the typical electrophilic character of the β-position, rendering the γ-carbon nucleophilic. researchgate.net The formation of a dienamine intermediate occurs through the condensation of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst. nih.gov

While direct examples involving this compound are not prevalent in the literature, a plausible cyclohexannulation strategy can be conceptualized. A derivative of the title compound, such as an α,β-unsaturated ketone formed via a Meyer-Schuster rearrangement, could act as a Michael acceptor. This acceptor could then react with a dienamine generated from a separate α,β-unsaturated aldehyde. The subsequent intramolecular aldol (B89426) condensation or a related cyclization of the resulting intermediate would forge the new six-membered ring, leading to a complex polycyclic system. The stereochemistry of such transformations can often be controlled with high fidelity through the use of chiral amine catalysts. researchgate.net

Table 1: Conceptual Cyclohexannulation via Dienamine Catalysis

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate/Product | Description |

|---|---|---|---|---|---|

| 1 | α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde) | Chiral Secondary Amine (e.g., Diphenylprolinol Silyl Ether) | - | Dienamine Intermediate | Formation of a nucleophilic dienamine. |

| 2 | Dienamine Intermediate | Michael Acceptor (derived from this compound) | - | Michael Adduct | γ-Alkylation of the dienamine via Michael addition. |

| 3 | Michael Adduct | Base or Acid | - | Cyclized Product | Intramolecular cyclization (e.g., aldol) to form the cyclohexene (B86901) ring. |

Preparation of Functionalized Decalins

The decalin (decahydronaphthalene) framework is a common motif in a vast array of natural products, particularly steroids and terpenes. The synthesis of highly substituted and stereochemically complex decalins is a significant challenge in organic synthesis. mdpi.comsci-hub.se Propargyl alcohols and their derivatives are valuable precursors in reactions designed to construct such bicyclic systems.

One powerful approach involves transition metal-mediated annulation reactions. For instance, titanium-mediated [2+2+2] annulation reactions of enynes can be employed to construct angularly substituted decalins. nih.gov In such a strategy, a derivative of this compound could be elaborated into a 1,7-enyne, which then undergoes a convergent coupling reaction. This process is thought to proceed through the formation of a metallacyclopentadiene, followed by an intramolecular [4+2] cycloaddition to generate a bridged polycyclic organometallic intermediate, which can then be converted to the final decalin product. nih.gov The presence of the gem-dimethyl group on the cyclohexane (B81311) ring can influence the conformational preferences of intermediates, potentially leading to high levels of stereoselectivity in the cyclization steps.

Other strategies for decalin synthesis that could incorporate the ethynylcyclohexanol motif include intramolecular Diels-Alder reactions and radical-induced polyene cyclizations. sci-hub.se

Transformation into Biologically Relevant Scaffolds and Advanced Intermediates

Beyond its use in constructing complex carbon skeletons, this compound is a precursor to advanced intermediates that are themselves valuable in various fields, including fragrance chemistry and as building blocks for biologically active molecules.

Conversion to Ketone Derivatives (e.g., "Green Ketone")

A significant industrial application of related tertiary ethynyl (B1212043) cyclohexanols is their conversion to α,β-unsaturated ketones via the Rupe rearrangement. organic-chemistry.org This acid-catalyzed reaction involves the isomerization of a tertiary propargyl alcohol. For example, 1-ethynyl-3,3-dimethylcyclohexan-1-ol, an isomer of the title compound, is a key precursor to methyl-3,3-dimethylcyclohexenyl-ketone, which is an intermediate in the synthesis of "Green Ketone," a compound valued in the fragrance industry. organic-chemistry.org

The rearrangement can be promoted by various acids. Classic conditions involve refluxing the alcohol with formic acid. organic-chemistry.org Research has shown that other additives, such as zinc, iron, or sodium salts, can significantly increase the yield of the desired ketone product when the reaction is performed in near-critical water. google.com

Table 2: Conditions for Rupe Rearrangement of 1-Ethynylcyclohexanols

| Starting Material | Catalyst/Solvent | Temperature | Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 1-Ethynyl-1-cyclohexanol | 80% Formic Acid | 85-90°C | 8 h | 95% Conversion, 96% Ketone | organic-chemistry.org |

| 1-Ethynyl-3,3-dimethyl-1-cyclohexanol | P₂O₅ in Toluene | N/A | N/A | N/A | organic-chemistry.org |

| 1-Ethynyl-3,3-dimethyl-1-cyclohexanol | Allyl-ruthenium(II) complex in THF/TFA | Reflux | N/A | >90% Yield | organic-chemistry.org |

Role as a Precursor in Multi-Step Organic Synthesis

Multi-step synthesis is the cornerstone of constructing complex molecules from simpler, commercially available starting materials. nih.govnih.gov A precursor's value is determined by the strategic utility of its functional groups. This compound is a highly useful precursor due to its distinct reactive sites:

The Terminal Alkyne: This group can undergo a wide variety of transformations, including C-C bond-forming reactions (e.g., Sonogashira, Cadiot-Chodkiewicz couplings), hydration to form ketones, reduction to alkenes or alkanes, and click chemistry.

The Tertiary Alcohol: This functional group can be used to direct reactions, can be eliminated to form an alkene, or can be replaced by other nucleophiles. Its presence is also key to the Rupe rearrangement. organic-chemistry.orggoogle.com

The gem-Dimethylated Ring: This motif provides steric bulk and a specific conformational bias, which can be exploited to control stereoselectivity in subsequent reactions. The quaternary carbon center is a common feature in many complex natural products.

This combination allows synthetic chemists to perform sequential, chemoselective reactions, building molecular complexity in a controlled manner. For example, the alkyne can be coupled with an aryl halide, and the tertiary alcohol can then be eliminated to introduce a double bond conjugated with the newly formed arylethynyl group, all within a few synthetic steps. wikipedia.org

Development of Novel Reagents and Catalytic Components Based on the Ethynylcyclohexanol Motif

The unique structural and electronic properties of the ethynylcyclohexanol framework have led to its use and potential in the development of specialized reagents and catalyst components.

Propargyl alcohols are widely recognized as versatile building blocks in organic synthesis, capable of acting as precursors to carbocations, electrophilic alkynes, and various other reactive intermediates. sci-hub.se This reactivity extends to the development of novel reagents.

A prominent example is the use of 1-ethynyl-cyclohexanol as a stable, solid, and less hazardous surrogate for acetylene (B1199291) gas in Sonogashira cross-coupling reactions. researchgate.net In this "one-pot" protocol, the ethynylcyclohexanol is coupled with a first aryl halide. The resulting intermediate is then cleaved in situ under basic conditions to generate a copper acetylide, which then couples with a second aryl halide to produce unsymmetrical diarylacetylenes. This avoids the need to handle gaseous acetylene and isolate volatile arylacetylene intermediates. researchgate.net

Furthermore, the rigid chiral scaffold of ethynylcyclohexanol derivatives presents opportunities for designing novel ligands for asymmetric catalysis. rsc.orgnih.gov The alkyne moiety can coordinate to transition metals, while the hydroxyl group can engage in hydrogen bonding or be modified to create a chiral pocket around the metal center. Such ligands could be employed in a range of enantioselective transformations, including reductions, additions, and cross-coupling reactions, where the pre-organized structure of the ligand helps to induce high levels of stereocontrol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.